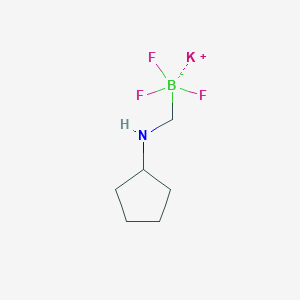

Potassium ((cyclopentylamino)methyl)trifluoroborate

Vue d'ensemble

Description

Potassium ((cyclopentylamino)methyl)trifluoroborate (KCPTMTFB) is a salt of potassium, cyclopentylamine, and trifluoroborate. It is a colorless, odorless solid that is soluble in water and has a variety of applications in chemical synthesis, scientific research, and lab experiments. KCPTMTFB is a useful reagent for organic synthesis, providing a mild and selective deprotonation of various organic substrates. It has also been used in the synthesis of various pharmaceuticals, including antibiotics and antifungals. Additionally, KCPTMTFB has been used in the study of biochemical and physiological processes, and is a valuable tool for lab experiments.

Applications De Recherche Scientifique

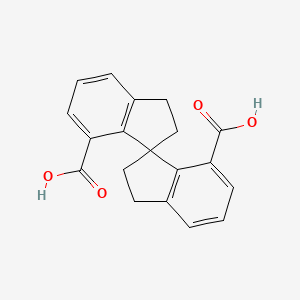

1. Multicomponent Reaction of Potassium Trifluoroborate Salts

- Summary of Application: This compound is used in the Petasis borono-Mannich multicomponent reaction, which is a method for the synthesis of α-amino esters . These esters are recognized as main precursors of α-amino acid derivatives, which are widely found in bioactive natural products and medicinal compounds .

- Methods of Application: The reaction uses ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred over boronic acids or boronate esters due to their ease of use and long-term stability .

- Results or Outcomes: The reaction provides a direct access to induce the enantioenriched α-amino esters .

2. Additive in Perovskite Precursor Solution

- Summary of Application: Potassium ((cyclopentylamino)methyl)trifluoroborate is used as an additive in the perovskite precursor solution .

- Methods of Application: The introduction of this compound could effectively passivate the defects and improve the extraction of carriers in perovskite films .

- Results or Outcomes: The use of this additive boosts the efficiency and stability of perovskite films .

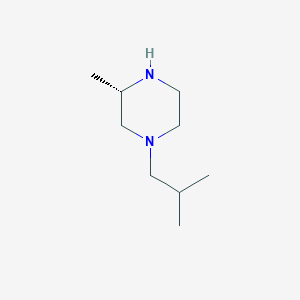

3. Suzuki–Miyaura-type Reactions

- Summary of Application: Potassium trifluoroborates, including Potassium ((cyclopentylamino)methyl)trifluoroborate, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to synthesize biaryls, styrenes, and conjugated systems .

- Methods of Application: The use of potassium trifluoroborates in these reactions offers several advantages over the corresponding boronic acids and esters, as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

- Results or Outcomes: The use of potassium trifluoroborates in Suzuki–Miyaura-type reactions has expanded the palette of available boron reagents for cross-coupling reactions .

4. Synthesis of Important Synthetic Building Blocks

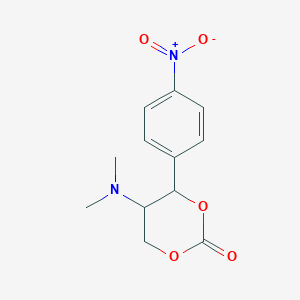

- Summary of Application: Potassium trifluoroborates are used in one-pot transformations, including oxidation to a nitroarene and reduction to an aniline derivative .

- Methods of Application: The developed method involves the use of potassium methyl 3-trifluoroboratobenzoate in several one-pot transformations .

- Results or Outcomes: This method illustrates the applicability of potassium trifluoroborates toward the synthesis of important synthetic building blocks .

5. Epoxidation of C=C bonds

- Summary of Application: Potassium trifluoroborates are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .

- Methods of Application: The reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

- Results or Outcomes: This method provides a way to introduce oxygen functionality into unsaturated compounds while preserving the boron functionality .

6. Synthesis of Nitroarenes and Aniline Derivatives

- Summary of Application: Potassium trifluoroborates are used in one-pot transformations, including oxidation to a nitroarene and reduction to an aniline derivative .

- Methods of Application: The developed method involves the use of potassium methyl 3-trifluoroboratobenzoate in several one-pot transformations .

- Results or Outcomes: This method illustrates the applicability of potassium trifluoroborates toward the synthesis of important synthetic building blocks .

Propriétés

IUPAC Name |

potassium;(cyclopentylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BF3N.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6,11H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMDSECEDKBFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ((cyclopentylamino)methyl)trifluoroborate | |

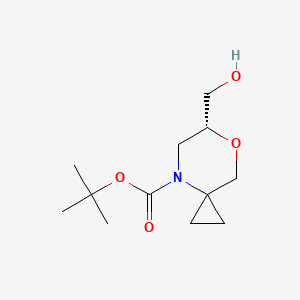

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)